molecular formula C14H23NOS B1183972 2-ethyl-N-[2-(2-thienyl)ethyl]hexanamide

2-ethyl-N-[2-(2-thienyl)ethyl]hexanamide

Cat. No.: B1183972
M. Wt: 253.404
InChI Key: YSEVKJCLZXAMII-UHFFFAOYSA-N
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Description

2-ethyl-N-[2-(2-thienyl)ethyl]hexanamide is a chemical compound of significant interest in specialized research and development. This molecule features a hexanamide core structure, substituted at the amide nitrogen with a 2-(thiophen-2-yl)ethyl group. The 2-ethyl branching on the hexanamide chain is a structural feature known to influence the physical properties of molecules, such as reducing crystallinity and lowering freezing points, which can be valuable for modifying the performance characteristics of chemical entities in various applications . The incorporation of the thiophene ring, a common heterocyclic moiety in medicinal and materials chemistry, suggests potential for diverse research applications. Thiophene-containing compounds are frequently explored in the development of novel integrin activators and other biologically active molecules, indicating that this compound may hold value in immunological or cell adhesion research . As a building block, it can be utilized in organic synthesis to create more complex molecular architectures. This compound is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this product in accordance with all applicable laboratory and regulatory guidelines.

Properties

Molecular Formula

C14H23NOS

Molecular Weight

253.404

IUPAC Name

2-ethyl-N-(2-thiophen-2-ylethyl)hexanamide

InChI

InChI=1S/C14H23NOS/c1-3-5-7-12(4-2)14(16)15-10-9-13-8-6-11-17-13/h6,8,11-12H,3-5,7,9-10H2,1-2H3,(H,15,16)

InChI Key

YSEVKJCLZXAMII-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NCCC1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-ethyl-N-[2-(2-thienyl)ethyl]hexanamide with structurally related hexanamide derivatives, focusing on substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference(s)
This compound 2-ethyl, N-2-(2-thienyl)ethyl C₁₄H₂₃NOS 265.40 Hypothesized bioactivity via thienyl-mediated interactions (e.g., enzyme inhibition)
N-[2-(1H-Indol-3-yl)ethyl]hexanamide (Compound A) N-2-(indol-3-yl)ethyl C₁₆H₂₂N₂O 258.36 Antiplasmodial activity (IC₅₀ = 1.2 µM against P. falciparum); PfCDPK1 inhibition
3.26 (2-ethyl-N-(4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)hexanamide) 2-ethyl, N-(4-hydroxy-3-pyrrolidinylmethylphenyl) C₂₀H₃₀N₂O₂ 330.47 Enhanced solubility due to hydroxyl group; potential antidote for organophosphorus agents
N-[2-[(2-Aminoethyl)amino]ethyl]-2-ethylhexanamide 2-ethyl, N-2-(2-aminoethylamino)ethyl C₁₂H₂₇N₃O 229.38 High predicted PSA (67.15 Ų); likely blood-brain barrier permeability
2-Ethyl-N-hydroxyhexanamide 2-ethyl, N-hydroxy C₈H₁₇NO₂ 159.23 Intermediate in oxidation reactions (e.g., synthesis of 2-ethylhexanoic acid)

Key Observations:

Structural Influence on Bioactivity: The thienyl group in the target compound may enhance binding to sulfur-sensitive targets (e.g., enzymes in parasites or detoxification pathways) compared to indole or pyrrolidine derivatives .

Synthetic Accessibility :

  • Derivatives like 3.26 and 3.27 () were synthesized via Mannich reactions, suggesting a feasible route for modifying the phenyl ring of 2-ethylhexanamide precursors.

Pharmacokinetic Properties: Compounds with polar groups (e.g., hydroxyl in 3.26) exhibit better aqueous solubility, while those with amine chains (e.g., N-[2-[(2-aminoethyl)amino]ethyl]-2-ethylhexanamide) show higher PSA values, influencing bioavailability and excretion .

Contradictory Applications: While Compound A targets malaria parasites , 3.26 and 3.27 were designed for organophosphorus intoxication, indicating substituent-driven divergence in therapeutic use .

Research Findings and Gaps

  • Antimalarial Potential: Compound A’s success highlights the promise of hexanamide analogs in targeting Plasmodium enzymes, but the thienyl variant’s efficacy remains untested .
  • Detoxification Mechanisms: The pyrrolidine and hydroxy groups in 3.26 improved reactivity with acetylcholinesterase inhibitors, suggesting the target compound’s thienyl group could similarly interact with organophosphates .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-ethyl-N-[2-(2-thienyl)ethyl]hexanamide to maximize yield and purity?

To optimize synthesis, employ a reflux system with toluene:water (8:2 ratio) as the solvent, similar to protocols for structurally analogous amides . Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and adjust reflux duration (5–7 hours) based on intermediate stability. Post-reaction, isolate the product using ice quenching for solid precipitates or ethyl acetate extraction for liquids. Crystallization in ethanol enhances purity. Critical parameters include temperature control (±2°C) and pH adjustments during quenching to avoid side reactions .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Validate structure via:

  • NMR : Compare 1H^1H and 13C^{13}C spectra with computational predictions (e.g., DFT calculations) to confirm alkyl chain configuration and thienyl group placement.
  • HRMS : Match observed molecular ion peaks ([M+H]+^+) to theoretical values (C14_{14}H23_{23}NOS requires m/z 261.15).
  • FTIR : Identify characteristic amide C=O stretches (~1650 cm1^{-1}) and thiophene C-S vibrations (~700 cm1^{-1}) .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Use a combination of:

  • Liquid-liquid extraction with ethyl acetate to remove polar impurities.
  • Column chromatography (silica gel, hexane:ethyl acetate gradient) for intermediate polarity separation.
  • Recrystallization in ethanol or acetonitrile to eliminate residual solvents and byproducts .

Advanced Research Questions

Q. How can factorial design be applied to investigate the influence of solvent polarity and temperature on the stability of this compound?

Implement a 2k^k factorial design (k=2 factors: solvent polarity, temperature) with levels:

  • Solvent : Dichloromethane (low polarity) vs. DMF (high polarity).
  • Temperature : 25°C vs. 40°C.
    Assess stability via HPLC quantification of degradation products over 72 hours. Analyze interactions using ANOVA to identify dominant degradation pathways (e.g., hydrolysis in polar solvents at elevated temperatures) .

Q. What methodological approaches are recommended for resolving contradictions in biological activity data reported for thienyl-containing hexanamide derivatives?

Adopt a systematic review framework :

  • Meta-analysis : Pool data from independent studies (e.g., IC50_{50} values for enzyme inhibition) to assess heterogeneity via I2^2 statistics.
  • Sensitivity analysis : Exclude outliers or studies with high risk of bias (e.g., inadequate controls).
  • Theoretical alignment : Reconcile discrepancies by contextualizing results within receptor-binding models or pharmacokinetic variability .

Q. What computational strategies are effective for predicting the binding affinity of this compound with neurological receptors?

Combine:

  • Molecular docking (AutoDock Vina) to screen against targets like serotonin receptors (5-HT2A_{2A}), using AMBER force fields for energy minimization.
  • MD simulations (GROMACS) to evaluate ligand-receptor stability over 100 ns trajectories.
  • QSAR modeling : Derive predictive equations using descriptors like logP, polar surface area, and H-bond acceptor count .

Q. How should researchers design longitudinal stability studies to assess degradation pathways under varying environmental conditions?

Use a split-plot design :

  • Main factors : Light exposure (UV vs. dark), humidity (30% vs. 70% RH).
  • Subplots : Temperature (4°C, 25°C, 40°C).
    Sample at intervals (0, 1, 3, 6 months) and analyze degradation via LC-MS/MS. Identify major degradants (e.g., oxidation at thienyl groups) and model kinetics using Arrhenius equations .

Q. Methodological Notes

  • Theoretical grounding : Align experimental designs with frameworks like receptor theory or organic reaction mechanisms to ensure hypothesis-driven workflows .
  • Data rigor : Employ triplicate measurements and blinded analysis to minimize observer bias .

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